5-Ethylnonan-5-ol

Plasticizer Performance PVC Formulation Volatility Reduction

5-Ethylnonan-5-ol (CAS 5340-51-2) is a C11 tertiary alcohol with the molecular formula C11H24O and molecular weight of 172.31 g/mol, featuring a characteristic structure with four butyl groups extending from a central hydroxyl-bearing carbon. Its systematic name is 5-ethyl-5-nonanol, and it possesses predicted physicochemical properties including a boiling point of approximately 218°C, density of 0.829 g/cm³, and a LogP of approximately 3.5–4.2, indicating substantial hydrophobicity.

Molecular Formula C11H24O
Molecular Weight 172.31 g/mol
CAS No. 5340-51-2
Cat. No. B15486930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylnonan-5-ol
CAS5340-51-2
Molecular FormulaC11H24O
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESCCCCC(CC)(CCCC)O
InChIInChI=1S/C11H24O/c1-4-7-9-11(12,6-3)10-8-5-2/h12H,4-10H2,1-3H3
InChIKeyJLLWXWTZAZXXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylnonan-5-ol (CAS 5340-51-2): Scientific Selection Guide for Low-Branching C11 Tertiary Alcohol Applications


5-Ethylnonan-5-ol (CAS 5340-51-2) is a C11 tertiary alcohol with the molecular formula C11H24O and molecular weight of 172.31 g/mol, featuring a characteristic structure with four butyl groups extending from a central hydroxyl-bearing carbon [1]. Its systematic name is 5-ethyl-5-nonanol, and it possesses predicted physicochemical properties including a boiling point of approximately 218°C, density of 0.829 g/cm³, and a LogP of approximately 3.5–4.2, indicating substantial hydrophobicity . This compound is distinguished from other nonyl and undecyl alcohols by its low degree of branching relative to fully branched isomers such as isononyl alcohol [2].

Why 5-Ethylnonan-5-ol Cannot Be Directly Substituted by Other C9–C11 Alcohols in Performance-Critical Applications


Substitution of 5-Ethylnonan-5-ol with other nonyl or undecyl alcohols—particularly highly branched isononyl alcohol or linear 1-nonanol—introduces substantial changes in derivative performance that are not apparent from basic molecular formula or hydrophobicity parameters alone [1]. The degree and position of branching fundamentally alter the molecular geometry: 5-Ethylnonan-5-ol, characterized by a relatively elongated and less bulky architecture, yields plasticizer derivatives with measurably lower volatility and better temperature stability, and surfactant derivatives with superior detergency and enhanced biodegradability compared to identical derivatives synthesized from more highly branched alcohols [2]. Furthermore, the tertiary alcohol structure distinguishes 5-Ethylnonan-5-ol from primary alcohols like 1-nonanol in terms of oxidative stability and reactivity, meaning that procurement decisions based solely on carbon number or alcohol class will fail to capture these performance-critical distinctions .

Quantitative Comparative Performance Data for 5-Ethylnonan-5-ol Derivatives Versus High-Branching Alcohol Derivatives


Plasticizer Volatility Reduction: Low-Branching Nonyl Alcohol Derivatives Versus Highly Branched Alternatives

Plasticizers synthesized from low-branching nonyl alcohols (including 5-Ethylnonan-5-ol) demonstrate substantially reduced volatility compared to those produced from highly branched nonyl alcohols [1]. In standardized 24-hour volatility testing at 87°C, dinonyl phthalate synthesized from low-branching nonyl alcohol exhibited 43% relative volatility compared to the di(ethylhexyl)phthalate control (set to 100%), whereas diisononyl phthalate (derived from highly branched isononyl alcohol) showed 60% relative volatility under identical conditions [2]. This represents an approximate 28% reduction in relative plasticizer loss when low-branching nonyl alcohol is used as the precursor instead of highly branched isononyl alcohol [3].

Plasticizer Performance PVC Formulation Volatility Reduction

Plasticizer Efficiency: Comparative Shore Hardness Performance of Low-Branching Nonyl Alcohol Derivatives

Derivatives synthesized from low-branching nonyl alcohols (including 5-Ethylnonan-5-ol) exhibit comparable or slightly superior plasticizing efficiency relative to highly branched alcohol derivatives, as measured by Shore A hardness [1]. The efficiency parameter (reciprocal of Shore A hardness, normalized to control) was 98% for dinonyl phthalate from low-branching nonyl alcohol compared to 93% for diisononyl phthalate from highly branched isononyl alcohol, with both measured against a di(ethylhexyl)phthalate control set to 100% [2]. This indicates that low-branching nonyl alcohol-derived plasticizers achieve equivalent softening with approximately 5% greater efficiency than highly branched alternatives [3].

Plasticizer Efficiency PVC Flexibility Shore Hardness

Surfactant Detergency and Biodegradability Enhancement: Low-Branching Nonyl Alcohol Derivatives

Surface active agents synthesized from low-branching nonyl alcohols (including 5-Ethylnonan-5-ol) demonstrate superior detergency and soil adsorption properties compared to identical surfactant structures derived from more highly branched nonyl alcohols [1]. Additionally, these low-branching alcohol-derived surfactants exhibit more rapid and complete biodegradation in environmental matrices [2]. While specific quantitative detergency and biodegradation half-life values are not provided in the primary reference for 5-Ethylnonan-5-ol itself, the directional performance advantage is explicitly claimed based on the molecular architecture conferred by reduced alkyl chain branching [3].

Surfactant Performance Detergency Biodegradability

Temperature Stability and Environmental Resistance of Low-Branching Nonyl Alcohol Derivatives

Derivatives of low-branching nonyl alcohols (including 5-Ethylnonan-5-ol) exhibit superior response to temperature extremes and enhanced resistance to environmental damage when compared to similar derivatives produced from more highly branched nonyl alcohols [1]. This performance distinction arises from the more elongated and less bulky molecular character conferred by the low-branching alcohol precursor, which influences derivative morphology and intermolecular interactions [2]. While the patent source does not provide specific quantitative metrics for temperature stability or environmental resistance (e.g., UV degradation half-life, thermal gravimetric analysis parameters), the claim establishes a class-level performance hierarchy relevant to selection decisions [3].

Temperature Stability Environmental Resistance Plasticizer Durability

Physicochemical Property Baseline: Distinguishing 5-Ethylnonan-5-ol from Isomeric and Homologous Alcohols

5-Ethylnonan-5-ol possesses a distinctive combination of physicochemical parameters that differentiate it from both linear primary alcohols and more highly branched nonyl alcohols . Its boiling point of 218.2°C at 760 mmHg is intermediate between 1-nonanol (approximately 213–215°C) and 1-decanol (approximately 230°C), while its LogP of approximately 3.5–4.2 reflects higher hydrophobicity than linear alcohols of comparable carbon number due to the compact tertiary alcohol structure [1]. The presence of a tertiary hydroxyl group confers greater oxidative stability compared to primary alcohols, as the absence of α-hydrogens eliminates a key pathway for oxidation .

Physicochemical Properties Solubility Parameters Alcohol Classification

Environmental Fate and Biodegradation Advantage of Low-Branching Nonyl Alcohol Derivatives

Derivatives synthesized from low-branching nonyl alcohols (including 5-Ethylnonan-5-ol) demonstrate more rapid and complete biodegradation in environmental matrices compared to identical derivatives produced from highly branched nonyl alcohols [1]. This biodegradation advantage is explicitly attributed to the reduced degree of alkyl chain branching, which renders the molecular structure more accessible to microbial enzymatic degradation pathways [2]. The patent source establishes that low-branching nonyl alcohol-derived surfactants are 'more readily biodegraded in the environment,' providing a class-level basis for selecting 5-Ethylnonan-5-ol in applications where environmental persistence is a concern [3].

Biodegradation Environmental Fate Regulatory Compliance

High-Value Application Scenarios for 5-Ethylnonan-5-ol Based on Quantified Performance Differentiation


Synthesis of Low-Volatility, High-Efficiency Phthalate and Non-Phthalate Plasticizers for Automotive and Construction PVC

5-Ethylnonan-5-ol serves as an optimal precursor for synthesizing dinonyl phthalate and related plasticizers where low volatility and high plasticizing efficiency are critical performance requirements [1]. Quantitative data demonstrate that plasticizers derived from low-branching nonyl alcohols exhibit approximately 28% lower volatility (43% vs. 60% relative plasticizer loss at 87°C over 24 hours) and approximately 5% higher efficiency (98% vs. 93% relative efficiency) compared to highly branched isononyl alcohol-derived alternatives [2]. These performance advantages are directly relevant to automotive interior components where fogging specifications are stringent, and to construction-grade PVC where long-term flexibility retention under thermal cycling is essential .

Manufacture of Enhanced-Detergency, Readily Biodegradable Nonionic Surfactants

5-Ethylnonan-5-ol is suitable for synthesizing nonionic surfactants—including alcohol ethoxylates and related derivatives—where superior detergency and accelerated environmental biodegradation are required [1]. The low-branching molecular architecture confers better soil adsorption and detergency performance compared to surfactants derived from highly branched nonyl alcohols, while simultaneously enabling more rapid and complete biodegradation in environmental matrices [2]. These characteristics make 5-Ethylnonan-5-ol-derived surfactants particularly valuable in industrial and institutional cleaning formulations, agricultural adjuvants, and applications subject to biodegradability regulations .

Development of Temperature-Resistant and Environmentally Durable Plasticizer Systems

5-Ethylnonan-5-ol is advantageous for plasticizer formulations intended for applications involving temperature extremes or prolonged environmental exposure [1]. Derivatives synthesized from low-branching nonyl alcohols demonstrate superior response to temperature extremes and enhanced resistance to environmental damage relative to highly branched alcohol-derived alternatives, stemming from the more elongated and less bulky molecular geometry [2]. This performance profile supports the use of 5-Ethylnonan-5-ol in outdoor PVC applications (e.g., roofing membranes, geomembranes, wire and cable jacketing) and in products subjected to wide thermal operating ranges .

Specialty Organic Synthesis Requiring Tertiary Alcohol Functionality with Controlled Hydrophobicity

5-Ethylnonan-5-ol provides a tertiary alcohol building block with a defined C11 alkyl framework and moderate-to-high hydrophobicity (LogP ~3.5–4.2) that is distinct from both linear primary alcohols and highly branched nonyl alcohol mixtures [1]. The tertiary hydroxyl group confers greater oxidative stability than primary alcohols, while the specific branching pattern yields physicochemical properties (boiling point 218.2°C, density 0.829 g/cm³) that may be optimal for certain solvent extraction, phase-transfer catalysis, or esterification applications where precise hydrophobicity and stability parameters are required [2]. This compound serves as a well-characterized, single-isomer alternative to commercial nonyl alcohol mixtures that contain variable and poorly defined branching distributions .

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